3-(3-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl methanesulfonate

Beschreibung

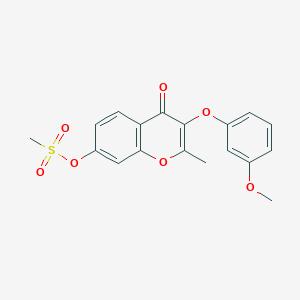

3-(3-Methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl methanesulfonate is a synthetic chromenone derivative featuring a methanesulfonate ester group at position 7 and a 3-methoxyphenoxy substituent at position 3 of the chromen-4-one core. The compound’s structure combines a planar chromenone backbone with polar and hydrophobic substituents, which may influence its solubility, stability, and biological interactions.

Eigenschaften

IUPAC Name |

[3-(3-methoxyphenoxy)-2-methyl-4-oxochromen-7-yl] methanesulfonate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16O7S/c1-11-18(24-13-6-4-5-12(9-13)22-2)17(19)15-8-7-14(10-16(15)23-11)25-26(3,20)21/h4-10H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZFVPPMOYICOGU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C2=C(O1)C=C(C=C2)OS(=O)(=O)C)OC3=CC=CC(=C3)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16O7S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl methanesulfonate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the chromen-4-one core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the 3-methoxyphenoxy group: This step involves the nucleophilic substitution reaction of a suitable phenol derivative with the chromen-4-one core.

Attachment of the methanesulfonate group: The final step involves the reaction of the intermediate compound with methanesulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and purification techniques such as recrystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

3-(3-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl methanesulfonate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol or to reduce other functional groups.

Substitution: The methanesulfonate group can be substituted with other nucleophiles, leading to the formation of new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols. Substitution reactions can lead to a wide variety of derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Research has indicated that chromenone derivatives can exhibit significant antitumor properties. The mechanisms often involve:

- Induction of Apoptosis : Studies have shown that related compounds can trigger programmed cell death in various cancer cell lines.

- Cell Cycle Arrest : Some derivatives inhibit cell proliferation by interfering with the cell cycle, particularly at the G1/S checkpoint.

For instance, a study on similar chromenone compounds demonstrated their ability to inhibit proliferation in human breast cancer cells through apoptosis induction and modulation of signaling pathways involved in cell survival .

Antimicrobial Activity

Compounds within this chemical family have shown promise against a range of microbial pathogens:

- Bacterial Inhibition : The methanesulfonate group may contribute to antibacterial properties by disrupting bacterial cell wall synthesis. Research has indicated effectiveness against both Gram-positive and Gram-negative bacteria.

- Fungal Activity : Some derivatives have been tested for antifungal activity, showing potential against common fungal pathogens.

A notable study highlighted the efficacy of structurally similar compounds against Staphylococcus aureus, indicating potential for broader antimicrobial applications .

Anti-inflammatory Properties

The anti-inflammatory potential of chromenone derivatives has been a subject of interest:

- Inhibition of Pro-inflammatory Cytokines : Related compounds have been shown to reduce levels of pro-inflammatory cytokines, suggesting a mechanism for their anti-inflammatory effects.

- Modulation of Immune Responses : Some studies indicate that these compounds can modulate immune responses, which may be beneficial in treating chronic inflammatory conditions.

Research findings suggest that similar compounds can effectively reduce inflammation in models of rheumatoid arthritis and other inflammatory diseases .

Case Studies and Research Findings

| Study Focus | Findings | Reference |

|---|---|---|

| Anticancer Effects | Induced apoptosis in breast cancer cells; inhibited proliferation | |

| Antimicrobial Activity | Effective against Staphylococcus aureus and other pathogens | |

| Anti-inflammatory Effects | Reduced pro-inflammatory cytokines in rheumatoid arthritis models |

Wirkmechanismus

The mechanism of action of 3-(3-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl methanesulfonate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or oxidative stress, thereby exerting anti-inflammatory and antioxidant effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following analysis compares the target compound with structurally and functionally related derivatives, emphasizing substituent effects and reported biological activities.

Table 1: Structural and Functional Comparison

Key Observations:

Substituent Position and Bioactivity: The 3-methoxyphenoxy group in the target compound differs from the 2-methoxyphenoxy analog () in spatial orientation. The 3-methoxy substitution may optimize steric interactions with hydrophobic enzyme pockets, as seen in related chromenones targeting MtrA . Replacement of the hydroxy group () with a methanesulfonate (target compound) likely improves solubility, critical for bioavailability .

Functional Group Impact :

- Methanesulfonate vs. Diethylcarbamate : The target compound’s methanesulfonate group offers stronger polar interactions compared to the diethylcarbamate in , which may prioritize passive membrane diffusion over ionic interactions .

- Trifluoromethyl Substitution (): The electron-withdrawing trifluoromethyl group could enhance metabolic stability but reduce nucleophilic reactivity compared to the target compound’s methyl group .

Core Structure Diversity: While the target compound uses a chromen-4-one core, YPC-21440 MsOH () employs a thiazolidine-2,4-dione scaffold. This difference suggests divergent biological targets: chromenones may favor kinase or bacterial enzyme inhibition, whereas thiazolidine-diones are linked to kinase modulation .

Synthetic and Pharmacological Trends: Methanesulfonate derivatives (e.g., YPC-21440 MsOH) are often developed as salts to improve drug-like properties, as seen in Yakult Honsha’s kinase inhibitors .

Biologische Aktivität

The compound 3-(3-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl methanesulfonate , also known as a chromenone derivative, has garnered interest in recent years due to its potential biological activities. This article aims to explore its biological activity, including its effects on various biological systems, mechanisms of action, and potential therapeutic applications.

Chemical Information

- IUPAC Name : this compound

- CAS Number : Not explicitly provided, but related compounds have CAS numbers indicating similar structures.

- Molecular Formula : C19H18O7S

- Molecular Weight : 378.40 g/mol

Structural Representation

The compound features a chromenone backbone with a methanesulfonate group and a methoxyphenyl substituent, contributing to its diverse chemical properties.

Antioxidant Properties

Recent studies have shown that chromenone derivatives exhibit significant antioxidant activity. The presence of the methoxy group enhances electron donation, which is crucial for scavenging free radicals. For instance, compounds with similar structures have demonstrated moderate to high antioxidant capacities in various assays, such as DPPH and ABTS radical scavenging tests .

Enzyme Inhibition

Chromone derivatives have been evaluated for their inhibitory effects on several enzymes relevant to diseases like Alzheimer's. For example, compounds structurally related to this compound have shown inhibition against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical targets in Alzheimer's treatment. The reported IC50 values for similar compounds range from 5.4 µM to 24.3 µM .

Antimicrobial Activity

Preliminary studies suggest that the compound may possess antimicrobial properties. Related chromenone derivatives have been tested against various bacterial strains, exhibiting moderate antimicrobial activity with minimum inhibitory concentration (MIC) values indicating effectiveness against pathogens .

Cytotoxic Effects

Research has indicated that certain chromenone derivatives can induce cytotoxicity in cancer cell lines. For instance, studies on MCF-7 breast cancer cells have shown that these compounds can inhibit cell proliferation significantly, with IC50 values suggesting potential for further development as anticancer agents .

Molecular Interactions

Molecular docking studies have provided insights into the interactions between this compound and target proteins. These studies reveal hydrogen bonding and hydrophobic interactions that facilitate binding to active sites of enzymes like AChE and BChE, enhancing the compound's inhibitory effects .

Structure-Activity Relationship (SAR)

The biological activity of this compound is closely related to its structural features. The presence of electron-donating groups such as methoxy enhances its reactivity and interaction with biological targets. Conversely, substituents that increase lipophilicity may reduce solubility and bioavailability, impacting overall efficacy .

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Antioxidant Activity | Demonstrated significant free radical scavenging ability with IC50 values < 10 µM. |

| Study 2 | Enzyme Inhibition | Inhibited AChE and BChE with IC50 values ranging from 5.4 µM to 24.3 µM. |

| Study 3 | Cytotoxicity | Induced apoptosis in MCF-7 cells with IC50 values around 15 µM. |

| Study 4 | Antimicrobial Effects | Showed moderate activity against E.coli and S.aureus with MIC values between 32 µg/mL to 64 µg/mL. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.